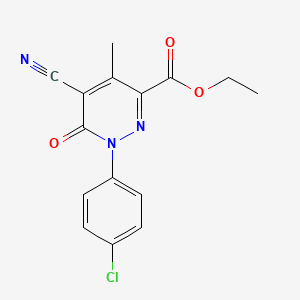![molecular formula C18H14N2O7S B11615984 (3E)-6-(ethylsulfonyl)-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11615984.png)
(3E)-6-(ethylsulfonyl)-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-6-(ETHANESULFONYL)-3-[2-(4-NITROPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is a complex organic compound with a unique structure that includes an ethanesulfonyl group, a nitrophenyl group, and a benzoxazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-(ETHANESULFONYL)-3-[2-(4-NITROPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE typically involves multiple steps, including the formation of the benzoxazinone core and the introduction of the ethanesulfonyl and nitrophenyl groups. Common synthetic routes may involve:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethanesulfonyl Group: This step often involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Nitrophenyl Group: This can be accomplished through a nucleophilic substitution reaction using 4-nitrophenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(3E)-6-(ETHANESULFONYL)-3-[2-(4-NITROPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazinone derivatives.
科学研究应用
(3E)-6-(ETHANESULFONYL)-3-[2-(4-NITROPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3E)-6-(ETHANESULFONYL)-3-[2-(4-NITROPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with cellular proteins, leading to the inhibition of certain enzymes or signaling pathways. The ethanesulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
相似化合物的比较
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Heparinoid: Compounds similar to heparin, found in marine organisms.
Uniqueness
(3E)-6-(ETHANESULFONYL)-3-[2-(4-NITROPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazinone core and the presence of both ethanesulfonyl and nitrophenyl groups make it a versatile compound for various applications.
属性
分子式 |
C18H14N2O7S |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
6-ethylsulfonyl-3-[(Z)-2-hydroxy-2-(4-nitrophenyl)ethenyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C18H14N2O7S/c1-2-28(25,26)13-7-8-17-14(9-13)19-15(18(22)27-17)10-16(21)11-3-5-12(6-4-11)20(23)24/h3-10,21H,2H2,1H3/b16-10- |
InChI 键 |
UJERZKCXVCLGRM-YBEGLDIGSA-N |
手性 SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC=C(C=C3)[N+](=O)[O-])\O |
规范 SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC=C(C=C3)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615916.png)
![2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615920.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11615928.png)
![5-acetyl-6-(4-chlorophenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B11615929.png)
![2-methyl-4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B11615933.png)
![(5E)-1-(4-methoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11615938.png)
![2-[(2,3-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11615940.png)
![1,3-dimethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11615954.png)
![N-(3-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B11615958.png)
![3,4-dimethoxy-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B11615959.png)
![N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide](/img/structure/B11615960.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615967.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615968.png)
